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Compound of Interest

Compound Name: Bipinnatin J

Cat. No.: B1230933

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total
synthesis of Bipinnatin J, a furanocembranoid natural product isolated from the gorgonian
coral Pseudopterogorgia bipinnata. The methodologies outlined below are based on notable
synthetic routes developed by the research groups of Trauner, Rawal, and Baran.

Bipinnatin J is a key biosynthetic precursor to a variety of more complex and biologically
active marine diterpenes.[1][2] Its total synthesis has been a subject of significant interest,
leading to the development of several elegant and efficient strategies. These routes offer
valuable insights into the construction of complex molecular architectures and provide a
platform for the synthesis of analogs for pharmacological evaluation.

Retrosynthetic Analysis and Strategy

The total synthesis of Bipinnatin J generally involves the convergent assembly of two key
fragments followed by a macrocyclization to construct the 14-membered ring. The primary
challenge lies in the stereoselective formation of the trisubstituted Z-olefin and the
diastereoselective macrocyclization.

A common retrosynthetic disconnection of Bipinnatin J (1) involves an intramolecular Nozaki-
Hiyama-Kishi (NHK) reaction to form the macrocycle from an acyclic precursor (2). This
precursor can be further disconnected into two main building blocks: a furan-containing
fragment and a butenolide-containing fragment.
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Caption: Retrosynthetic analysis of Bipinnatin J.

Key Synthetic Routes and Experimental Protocols
The Trauner Synthesis (Racemic)

The synthesis reported by the Trauner group features a ruthenium-catalyzed Alder-ene
reaction, a Stille cross-coupling, and an intramolecular Nozaki-Hiyama-Kishi (NHK) allylation as
key steps.[3] This nine-step synthesis is highly stereoselective and efficient.[3]

Overall Synthetic Workflow (Trauner)
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Caption: Key stages of the Trauner synthesis of (+)-Bipinnatin J.
Experimental Protocol: Nozaki-Hiyama-Kishi Macrocyclization (Trauner)

To a solution of the allylic bromide precursor in anhydrous THF at room temperature under an
argon atmosphere is added chromium(ll) chloride. The reaction mixture is stirred vigorously for
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several hours until the starting material is consumed (as monitored by TLC). The reaction is
then quenched by the addition of water and extracted with ethyl acetate. The combined organic
layers are washed with brine, dried over sodium sulfate, and concentrated under reduced
pressure. The crude product is purified by flash column chromatography on silica gel to afford
Bipinnatin J as a white solid.

Reagent/Parameter Value

Starting Material Allylic Bromide

Reagent CrClz

Solvent Anhydrous THF

Temperature Room Temperature

Reaction Time 16 h[4]

Workup Aqueous quench, EtOAc extraction
Purification Flash Chromatography

Yield >70%][4]

The Rawal Synthesis (Racemic)

The Rawal group's synthesis is a convergent approach that utilizes a silver ion-promoted SN1-
type y-alkylation of a siloxyfuran and a diastereoselective Cr(Il)-mediated macrocyclization.[3]
[4] The longest linear sequence of this synthesis is 12 steps.[3][4]

Experimental Protocol: Silver-Promoted Alkylation (Rawal)

A solution of the siloxyfuran and the requisite allylic bromide in an appropriate solvent (e.g.,
dichloromethane) is treated with silver trifluoroacetate. The reaction is stirred at room
temperature until completion. The reaction mixture is then filtered, and the filtrate is
concentrated. The residue is purified by column chromatography to yield the alkylated product.
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Reagent/Parameter Value

Substrate 1 Siloxyfuran
Substrate 2 Allylic Bromide
Promoter Ag(OCOCF3)2
Solvent Dichloromethane
Temperature Room Temperature
Yield 60%[4]

The Baran Synthesis (Asymmetric)

The Baran group developed a concise and scalable 10-step total synthesis of (—)-Bipinnatin J.
[5][6] This enantioselective route features a Ni-electrocatalytic decarboxylative cross-coupling,
a unique halogen dance-Zweifel sequence to construct the trisubstituted furan, a Ni-mediated
1,6-conjugate addition, and an asymmetric proton transfer.[5][6]

Overall Synthetic Workflow (Baran)
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Caption: Key stages of the Baran synthesis of (—)-Bipinnatin J.

Experimental Protocol: Asymmetric Proton Transfer (Baran)
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The (,y-unsaturated butenolide intermediate is dissolved in a suitable solvent and treated with
a catalytic amount of a Cinchona alkaloid-derived catalyst. The reaction is stirred at room
temperature until the isomerization to the a,3-unsaturated butenolide is complete. The product
is then isolated and purified. This step is crucial for setting the stereochemistry at C10.

Reagent/Parameter Value

Substrate B,y-Unsaturated Butenolide
Catalyst Cinchona Alkaloid Derivative
Solvent Toluene

Temperature Room Temperature
Enantiomeric Excess 91% ee[7]

Summary of Key Reaction Yields

Synthetic Route Key Reaction Reported Yield
Ruthenium-catalyzed Alder- ) o

Trauner (2006) 7:1 mixture of regioisomers[3]
ene

Stille Cross-Coupling Excellent[3]

NHK Macrocyclization >70%][4]

Rawal (2006) Silver-promoted Alkylation 60%][4]

Negishi Cross-Coupling Quantitative[4]

NHK Macrocyclization 73%][4]
Halogen dance-Zweifel

Baran (2025) o 74%[7]
olefination

1,6-Conjugate Addition -

Asymmetric Proton Transfer Nearly quantitative[8]

NHK Macrocyclization 47% (over two steps)[7]
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Conclusion

The total syntheses of Bipinnatin J presented here highlight a range of modern synthetic
methodologies. The choice of a particular route may depend on factors such as the desired
stereochemistry (racemic vs. enantiopure), scalability, and the availability of starting materials
and reagents. The detailed protocols and data provided in these application notes are intended
to serve as a valuable resource for researchers in natural product synthesis and medicinal
chemistry. Further details and full experimental procedures can be found in the supporting
information of the cited publications.[3][4][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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